molecular formula C16H16ClN3O3S B195227 Indapamide CAS No. 26807-65-8

Indapamide

Cat. No. B195227
CAS RN: 26807-65-8
M. Wt: 365.8 g/mol
InChI Key: NDDAHWYSQHTHNT-UHFFFAOYSA-N
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Patent
US05110946

Procedure details

Process according to claim 1, characterised in that the 1-amino-2,3-dihydro-2-methyl-1H-indole is reacted in the form of a hydrochloride or a methanesulphonate with the 4-chloro-3-sulphamoylbenzoyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[CH3:11].Cl.CS([O-])(=O)=O.[Cl:18][C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][C:20]=1[S:28](=[O:31])(=[O:30])[NH2:29]>>[Cl:18][C:19]1[CH:27]=[CH:26][C:22]([C:23]([NH:1][N:2]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH2:4][CH:3]2[CH3:11])=[O:24])=[CH:21][C:20]=1[S:28]([NH2:29])(=[O:31])=[O:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(CC2=CC=CC=C12)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=O)Cl)C=C1)S(N)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C(=O)NN2C(CC3=CC=CC=C23)C)C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.